molecular formula C10H16N4 B1436360 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1858938-08-5

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No. B1436360
M. Wt: 192.26 g/mol
InChI Key: NJDWQVVJNUEOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound with the CAS Number: 1858938-08-5 . Its IUPAC Name is 3-(3-methylcyclobutyl)-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine . It appears as a powder .


Physical And Chemical Properties Analysis

The molecular weight of “3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is 192.26 g/mol . It is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Triazole Derivatives and Their Significance

Triazoles, including structures similar to 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine, are a class of five-membered heterocyclic compounds recognized for their versatility in drug development. Their significance lies in their structural diversity, allowing for a wide range of biological activities. Triazole derivatives have been the focus of various research initiatives due to their potential applications in treating diseases and as components in the development of new drugs. They offer a promising avenue for the synthesis of compounds with antimicrobial, antitumoral, and antiviral properties among others. The exploration of triazoles is motivated by the ongoing need for new therapeutics to address emerging diseases and drug-resistant strains of bacteria (Ferreira et al., 2013).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide molecules, closely related to triazoles, exhibit remarkable functionalities in organic synthesis, catalysis, and drug applications. Their utility spans from forming metal complexes and catalysts to serving as essential components in medicinal chemistry, demonstrating anticancer and antibacterial activities. This versatility showcases the potential of triazole and N-oxide derivatives in contributing to innovative solutions in chemistry and pharmacology (Li et al., 2019).

Antimicrobial Properties

The antibacterial activity of triazole-containing hybrids, especially against Staphylococcus aureus, underscores the medicinal relevance of triazole derivatives. These compounds serve as potent inhibitors of essential bacterial enzymes and have the potential for dual or multiple mechanisms of action, making them valuable in the development of new antibacterial agents. The exploration of triazole-based hybrids in combating antibiotic-resistant bacteria highlights their importance in addressing public health challenges (Li & Zhang, 2021).

Synthesis and Catalysis

The synthesis of 1,4-disubstituted 1,2,3-triazoles is a key area of interest in organic chemistry, illustrating the role of triazole derivatives in drug discovery and material science. The click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, exemplifies the efficient and versatile synthesis of triazole compounds. This method's simplicity and high yield have made it a cornerstone in the synthesis of biologically active molecules and polymers, highlighting the broad applicability of triazole derivatives (Kaushik et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWQVVJNUEOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N2C3=C(CCNC3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

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